5-Amino-2-methoxybenzenesulfonamide
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Overview
Description
5-Amino-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H10N2O3S. . This compound is characterized by an amino group at the 5-position, a methoxy group at the 2-position, and a sulfonamide group attached to a benzene ring.
Mechanism of Action
Target of Action
5-Amino-2-methoxybenzenesulfonamide primarily targets carbonic anhydrases . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of the enzyme. This is a crucial process in the regulation of pH and fluid balance in various biological systems .
Mode of Action
The compound interacts with its target, the carbonic anhydrase enzyme, through a coordination bond . This bond is formed between the negatively charged nitrogen of the alkylated amino group of the this compound and the zinc ion (Zn (ii)) in the active site of the carbonic anhydrase . This binding reaction is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methoxybenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Sulfonation: The resulting 5-amino-2-methoxyaniline is sulfonated using chlorosulfonic acid to introduce the sulfonamide group
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions
Major Products
Scientific Research Applications
5-Amino-2-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its antibacterial properties and its role in inhibiting bacterial growth.
Medicine: It serves as a precursor for the synthesis of sulfa drugs, which are used to treat bacterial infections.
Industry: The compound is used in the production of dyes and pigments .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a methoxy group.
2-Methylbenzenesulfonamide: Lacks the amino group.
3-Amino-4-methylbenzenesulfonamide: Different substitution pattern on the benzene ring
Uniqueness
5-Amino-2-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and methoxy groups, along with the sulfonamide group, makes it a versatile compound for various applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
5-amino-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYZMIPOAWOHAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397583 |
Source
|
Record name | 5-Amino-2-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88508-44-5 |
Source
|
Record name | 5-Amino-2-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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